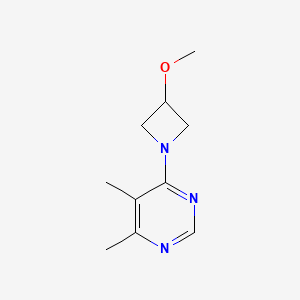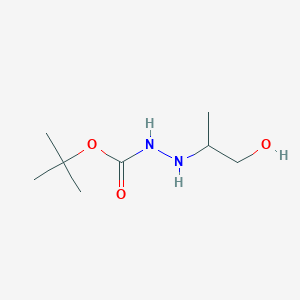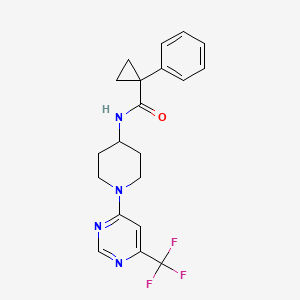
4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine” is a complex organic molecule that contains an azetidine ring and a pyrimidine ring. Azetidines are four-membered cyclic amines, and pyrimidines are six-membered rings with two nitrogen atoms . The methoxy group attached to the azetidine ring suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and pyrimidine rings, along with the methoxy group attached to the azetidine ring . The exact structure would depend on the positions of the various substituents on these rings .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
The study by Jafar et al. (2017) explored the antifungal effect of various pyrimidine derivatives, including 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine, on fungi like Aspergillus terreus and Aspergillus niger. The findings indicated significant antifungal activity, particularly against Aspergillus terreus, highlighting the compound's potential as a basis for developing new antifungal agents.
Antimicrobial and Anti-Inflammatory Applications
Research by Abu‐Hashem et al. (2020) synthesized novel compounds from visnaginone and khellinone that showed promising anti-inflammatory and analgesic properties. Though not directly mentioning 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine, the methodology and synthetic routes could inspire further research into its applications in these areas.
Antibacterial Applications
Khan et al. (2015) presented the synthesis of new pyrimidine derivatives that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. This research suggests the potential for 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine derivatives in developing new antibacterial agents.
Anti-Inflammatory, Analgesic, and Antipyretic Activities
Antre et al. (2011) investigated the anti-inflammatory, analgesic, and antipyretic activities of novel pyrazolone derivatives attached to a pyrimidine moiety. Their findings underscore the versatility of pyrimidine-based compounds in medicinal chemistry, providing a foundation for further exploration of 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine in these contexts.
Synthesis and Structural Analysis
The research on pyrimidine compounds, including studies on their synthesis, molecular structure, and potential biological activities, underlines the broad interest in this class of compounds within the scientific community. For instance, the work by Moser et al. (2005) on X-ray crystal structure analysis contributes to understanding the structural basis for the reactivity and potential biological applications of pyrimidine derivatives.
Wirkmechanismus
Target of Action
The primary target of 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine is the menin-MLL protein-protein interaction . Menin is a protein that plays a crucial role in the development of acute leukemia carrying MLL-rearrangements (MLLr leukemia) .
Mode of Action
4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine, also known as M-1121, establishes covalent interactions with Cysteine 329 located in the MLL binding pocket of menin . This interaction inhibits the growth of acute leukemia cell lines carrying MLL translocations .
Biochemical Pathways
The compound’s interaction with its target leads to a dose-dependent down-regulation of HOXA9 and MEIS1 gene expression in the MLL-rearranged MV4;11 leukemia cell line . These genes are known to play a significant role in the development and progression of leukemia.
Result of Action
The molecular and cellular effects of 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine’s action include potent antitumor activity in vivo . Tumor regressions were observed at tolerated doses in the MV4;11 subcutaneous and disseminated models of MLL-rearranged leukemia .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-methoxyazetidin-1-yl)-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-8(2)11-6-12-10(7)13-4-9(5-13)14-3/h6,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWOEUPBSIDGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC(C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid](/img/structure/B2750079.png)
![3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2750081.png)

![Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate](/img/structure/B2750083.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2750087.png)

![3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2750093.png)
![2-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![3-Chloro-2-[3-(2-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2750097.png)

![4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2750099.png)